molecular formula C14H14ClN3 B1346005 3'-Chloro-4-dimethylaminoazobenzene CAS No. 3789-77-3

3'-Chloro-4-dimethylaminoazobenzene

Cat. No. B1346005
CAS RN: 3789-77-3
M. Wt: 259.73 g/mol
InChI Key: ZWJXJMMRLCEJAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Chloro-4-dimethylaminoazobenzene is a chemical compound with the molecular formula C14H14ClN3 . It is a member of azobenzenes . This compound is used as a dye for coloring polishes, wax products, and soap . It can also be used as a chromophoric labeling reagent in High-Performance Liquid Chromatography (HPLC) for derivatizing amino acids .


Physical And Chemical Properties Analysis

3’-Chloro-4-dimethylaminoazobenzene is a solid at 20 degrees Celsius . Its molecular weight is 259.73 g/mol . The compound’s IUPAC name is 4-[(3-chlorophenyl)diazenyl]-N,N-dimethylaniline .

Scientific Research Applications

Carcinogenesis Studies

3'-Chloro-4-dimethylaminoazobenzene has been a subject of research in carcinogenesis. Studies have explored its interaction with DNA and its role in initiating liver carcinoma development in rats. Dipple (1972) conducted model studies for azo dye carcinogenesis, examining derivatives of 4-dimethylaminoazobenzene including chloromethyl compounds and their reactions with DNA in vitro (Dipple, 1972). Holland and Spain (1971) analyzed bile acids in urine and feces of azo dye-fed rats, identifying a potential relationship between urinary bile acid concentration and oval cell proliferation, which is significant in the study of carcinogenesis (Holland & Spain, 1971).

Chemical and Physical Properties

The chemical and physical properties of derivatives of 4-dimethylaminoazobenzene have also been a focus. Yang et al. (2006) provided a comprehensive analysis of the crystal structure of a related compound, 2′,6′-dichloro-4-dimethylaminoazobenzene, which enhances our understanding of the molecular geometry and intermolecular interactions of these azo dyes (Yang et al., 2006).

Application in Sensor Technology

A significant application of 4-dimethylaminoazobenzene derivatives is in sensor technology. Abbaspour and Izadyar (2001) developed a Chromium(III) ion-selective electrode based on 4-dimethylaminoazobenzene, showcasing its potential in analytical chemistry and environmental monitoring (Abbaspour & Izadyar, 2001).

Nonlinear Optical Properties

The nonlinear optical properties of certain derivatives of 4-dimethylaminoazobenzene have been explored for potential applications in optical devices. Rahulan et al. (2014) synthesized a novel chalcone derivative compound and investigated its nonlinear optical absorption, indicating its usability in optical limiters (Rahulan et al., 2014).

Safety And Hazards

Acute (short-term) dermal exposure to 4-dimethylaminoazobenzene may result in contact dermatitis in humans . It is also known to cause severe skin burns and eye damage, and may cause respiratory irritation .

Relevant Papers One relevant paper titled “Molecular structure and vibrational and chemical shift” provides a combined experimental and theoretical study on the ground state molecular structure, spectroscopic and nonlinear optical properties of azo compound 3’-chloro-4-dimethylamino azobenzene .

properties

IUPAC Name

4-[(3-chlorophenyl)diazenyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3/c1-18(2)14-8-6-12(7-9-14)16-17-13-5-3-4-11(15)10-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJXJMMRLCEJAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701037483
Record name 4-[(3-Chlorophenyl)diazenyl]-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701037483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Chloro-4-dimethylaminoazobenzene

CAS RN

3789-77-3, 2242184-62-7
Record name 4-[2-(3-Chlorophenyl)diazenyl]-N,N-dimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3789-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aniline, N,N-dimethyl-p-((m-chlorophenyl)azo)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003789773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aniline,N-dimethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204515
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[(3-Chlorophenyl)diazenyl]-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701037483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-CHLOROPHENYLAZO)-N,N-DIMETHYLANILINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3'-Chloro-4-dimethylaminoazobenzene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZL5WA2CJX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-Chloro-4-dimethylaminoazobenzene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3'-Chloro-4-dimethylaminoazobenzene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3'-Chloro-4-dimethylaminoazobenzene
Reactant of Route 4
Reactant of Route 4
3'-Chloro-4-dimethylaminoazobenzene
Reactant of Route 5
Reactant of Route 5
3'-Chloro-4-dimethylaminoazobenzene
Reactant of Route 6
Reactant of Route 6
3'-Chloro-4-dimethylaminoazobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.